Albiflorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

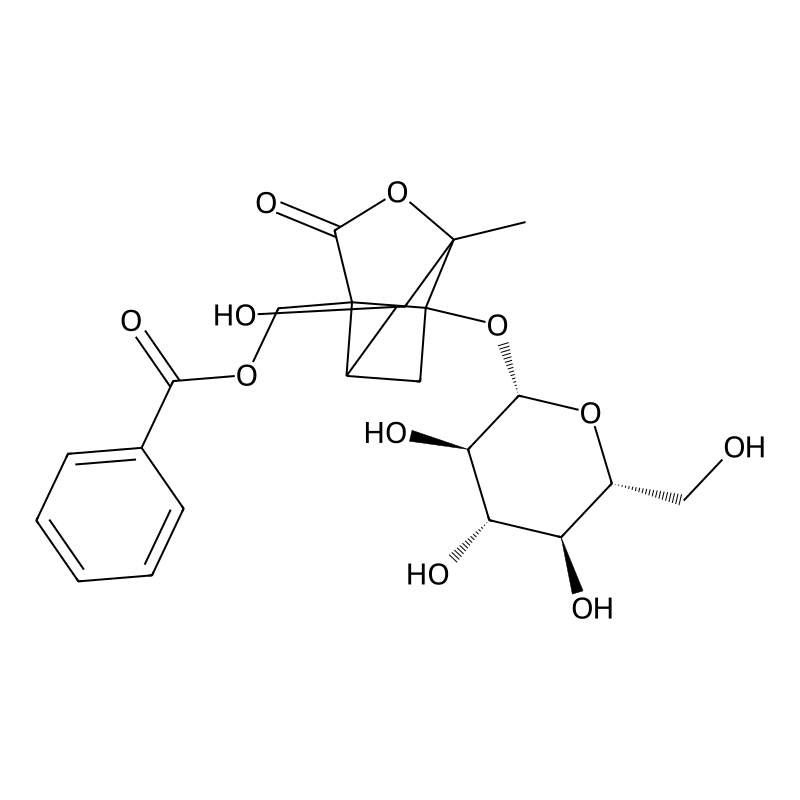

Albiflorin, a naturally occurring glycosylated C-glycoside, is a major bioactive component extracted from the root of White Peony (Paeonia lactiflora Pall.) []. It has gained significant scientific interest due to its diverse range of potential health benefits observed in pre-clinical studies. Researchers are actively investigating its applications in various fields, making Albiflorin a valuable tool for scientific exploration.

Albiflorin's Potential Neuroprotective Effects

One of the most studied areas of Albiflorin research focuses on its potential neuroprotective properties. Studies suggest Albiflorin may help protect brain cells from damage caused by oxidative stress and inflammation, conditions linked to neurodegenerative diseases like Alzheimer's and Parkinson's [].

Here are some specific mechanisms researchers are exploring:

- Antioxidant activity: Albiflorin exhibits free radical scavenging activity, potentially reducing oxidative stress in brain cells [].

- Anti-inflammatory effects: Studies indicate Albiflorin may suppress the production of inflammatory markers in the brain, offering protection against neuroinflammation [].

Albiflorin is a monoterpene glycoside primarily derived from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Its chemical formula is C23H28O11, and it is structurally similar to another significant compound, paeoniflorin. Albiflorin has garnered attention for its potential therapeutic effects, particularly in anti-inflammatory and neuroprotective applications.

Albiflorin can be isolated from Paeonia lactiflora through various extraction methods. Common techniques include:

- Solvent Extraction: Using organic solvents to dissolve and extract the glycoside from plant material.

- High-Performance Liquid Chromatography: This method allows for the purification of albiflorin from complex mixtures by separating compounds based on their interactions with a stationary phase .

Albiflorin has several applications in both traditional and modern medicine:

- Anti-inflammatory Treatments: It is explored for its role in reducing inflammation in various conditions.

- Neuroprotection: Preliminary studies suggest that albiflorin may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases .

- Quality Control Marker: Due to its unique properties, albiflorin can serve as a chemical marker for quality assessment in herbal products derived from Paeonia lactiflora .

Interaction studies of albiflorin have shown that it can modulate various biochemical pathways involved in inflammation and oxidative stress. For instance, it influences the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are critical in inflammatory responses . Additionally, its interactions with other compounds from Paeonia lactiflora may enhance or alter its effects.

Albiflorin shares structural similarities with several other compounds derived from Paeonia lactiflora. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Paeoniflorin | High | Strong anti-inflammatory effects | More potent than albiflorin |

| Oxypaeoniflorin | Moderate | Anti-inflammatory | Hydroxyl group enhances solubility |

| Benzoyl paeoniflorin | Moderate | Antioxidant properties | Benzoyl group increases activity |

| Benzoyl hydroxy paeoniflorin | Moderate | Neuroprotective effects | Hydroxy group provides additional benefits |

Albiflorin is unique due to its specific glycosidic structure that influences its solubility and bioactivity compared to these similar compounds. Its moderate potency makes it a candidate for further research in therapeutic applications without the stronger side effects sometimes associated with more potent compounds like paeoniflorin .

Terpene Biosynthesis in Paeonia lactiflora

Albiflorin, a characteristic monoterpene glycoside of Paeonia lactiflora, is biosynthesized through complex enzymatic pathways that involve multiple cellular compartments and regulatory mechanisms [1] [2]. The terpene biosynthesis pathway in Paeonia lactiflora operates through a sophisticated network of enzymes that work in concert to produce the structural precursors necessary for albiflorin formation.

The initial stages of terpene biosynthesis in Paeonia lactiflora involve the production of universal isoprenoid precursors, isopentenyl pyrophosphate and dimethylallyl diphosphate, which serve as the fundamental building blocks for all terpenoid compounds [2] [3]. These precursors are synthesized through two distinct but interconnected pathways that operate in different cellular compartments, demonstrating the complexity of monoterpene glycoside biosynthesis in this medicinal plant.

Transcriptome analysis of different Paeonia lactiflora tissues has revealed tissue-specific expression patterns of terpene biosynthetic genes, with roots showing the highest expression levels of key biosynthetic enzymes [4] [5]. This tissue-specific expression pattern correlates directly with the accumulation of albiflorin and related monoterpene glycosides, with roots serving as the primary site of compound accumulation [4] [5]. The differential expression of terpene biosynthetic genes across tissues provides insights into the regulatory mechanisms governing albiflorin production in Paeonia lactiflora.

Research has identified 32 genes with full-length coding sequences encoding enzymes that control major catalytic reactions in the monoterpene biosynthesis pathway [5]. These genes represent nearly complete coverage of the terpenoid backbone biosynthesis pathway, from glycolysis products to monoterpenoid formation [5]. The comprehensive identification of these biosynthetic genes has provided valuable molecular tools for understanding the regulation of albiflorin production in Paeonia lactiflora.

Role of Methylerythritol Phosphate and Mevalonate Pathways in Monoterpene Glycoside Production

The biosynthesis of albiflorin relies on two parallel but distinct pathways for the production of isoprenoid precursors: the methylerythritol phosphate pathway and the mevalonate pathway [4] [2] [3]. These pathways operate in different cellular compartments and contribute differentially to monoterpene glycoside production, with each pathway exhibiting unique regulatory characteristics and metabolic efficiency profiles.

The methylerythritol phosphate pathway, located in plastids, utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials to produce isopentenyl pyrophosphate and dimethylallyl diphosphate [2] [6] [3]. This pathway is considered more energy-efficient than the mevalonate pathway, requiring fewer adenosine triphosphate molecules per molecule of isoprenoid precursor produced [7]. The methylerythritol phosphate pathway exhibits tight regulatory control, with multiple feedback mechanisms that modulate flux through the pathway based on end-product accumulation [6] [7].

The mevalonate pathway, operating in the cytoplasm, begins with acetyl coenzyme A as the initial substrate and proceeds through a series of enzymatic reactions to produce the same isoprenoid precursors [2] [3]. Although traditionally associated with sesquiterpene production, recent research has demonstrated that the mevalonate pathway also contributes significantly to monoterpene glycoside biosynthesis in Paeonia lactiflora [4] [2]. Correlation analysis of gene expression patterns indicates that hydroxymethylglutaryl coenzyme A synthase and phosphomevalonate kinase in the mevalonate pathway play important roles in paeoniflorin and albiflorin biosynthesis [2] [3].

The two pathways do not operate in isolation but exhibit extensive crosstalk and metabolic interaction [2] [3]. Evidence suggests that intermediates can be exchanged between pathways, allowing for metabolic flexibility and optimization of isoprenoid production under different physiological conditions [2]. This interconnectedness provides Paeonia lactiflora with the ability to maintain monoterpene glycoside production even when one pathway is compromised or downregulated.

Experimental evidence from transcriptome analysis reveals that genes encoding enzymes from both pathways show coordinated expression patterns in tissues with high albiflorin content [4] [5]. The coordinated regulation of both pathways suggests that optimal monoterpene glycoside production requires balanced flux through both the methylerythritol phosphate and mevalonate pathways, rather than reliance on a single biosynthetic route.

Key Enzymes: 1-Deoxy-D-xylulose 5-phosphate Synthase and Geranyl Pyrophosphate Synthase

1-Deoxy-D-xylulose 5-phosphate Synthase

1-Deoxy-D-xylulose 5-phosphate synthase represents the first and rate-limiting enzyme of the methylerythritol phosphate pathway, catalyzing the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate [6] [8] [9]. This enzyme plays a crucial regulatory role in controlling flux through the methylerythritol phosphate pathway and, consequently, in determining the overall production of monoterpene glycosides including albiflorin.

The enzyme requires thiamine diphosphate as a cofactor and divalent cations such as magnesium or manganese for optimal activity [6] [9] [10]. Structural studies have revealed that 1-deoxy-D-xylulose 5-phosphate synthase contains three distinct domains, each bearing homology to equivalent domains in transketolase and pyruvate dehydrogenase, but with a novel arrangement that places the active site at the interface of domains within the same monomer [9] [10].

1-Deoxy-D-xylulose 5-phosphate synthase is subject to sophisticated regulatory mechanisms, including feedback inhibition by the end products of the methylerythritol phosphate pathway [6] [11]. Isopentenyl pyrophosphate and dimethylallyl diphosphate can inhibit the enzyme by competing with thiamine diphosphate for binding sites, providing a mechanism for metabolic regulation based on end-product accumulation [6] [11]. This feedback inhibition constitutes an important regulatory mechanism that prevents overproduction of isoprenoid precursors and maintains metabolic homeostasis.

Research has demonstrated that 1-deoxy-D-xylulose 5-phosphate synthase gene expression is strongly correlated with monoterpene glycoside accumulation in Paeonia lactiflora tissues [4] [12]. Phylogenetic analysis reveals that the enzyme exists in multiple isoforms, with different clades showing distinct expression patterns and potentially different regulatory properties [4] [12]. The tissue-specific expression of different 1-deoxy-D-xylulose 5-phosphate synthase isoforms suggests specialized roles in monoterpene glycoside biosynthesis.

Geranyl Pyrophosphate Synthase

Geranyl pyrophosphate synthase catalyzes the head-to-tail condensation of isopentenyl pyrophosphate and dimethylallyl diphosphate to form geranyl pyrophosphate, the direct precursor for monoterpene biosynthesis [2] [13] [14] [15]. This enzyme represents a critical branch point in the isoprenoid biosynthetic pathway, determining the allocation of precursors toward monoterpene versus other terpenoid pathways.

Geranyl pyrophosphate synthase exists in two distinct architectural forms: homodimeric and heterodimeric [13] [15]. The homodimeric form consists of two identical catalytically active subunits, while the heterodimeric form comprises a large subunit with catalytic activity and a small subunit that modulates the activity and product specificity of the enzyme [13] [15]. The heterodimeric form typically shows enhanced geranyl pyrophosphate production compared to the large subunit alone [15].

The enzyme exhibits sensitivity to temperature and metal ion concentration, with optimal activity requiring specific conditions [15] [5]. Under high temperature and magnesium-rich conditions, monoterpene production is significantly enhanced compared to sesquiterpene production, indicating that environmental factors can influence the flux through different terpenoid pathways [5]. This temperature sensitivity may contribute to the observed seasonal variations in monoterpene glycoside content in Paeonia lactiflora.

Subcellular localization studies have confirmed that geranyl pyrophosphate synthase is localized to plastids, consistent with its role in the methylerythritol phosphate pathway [15] [16]. The plastidial localization ensures that geranyl pyrophosphate is produced in the same compartment where it will be utilized for monoterpene synthesis, maximizing metabolic efficiency and minimizing substrate loss.

Phylogenetic analysis reveals that geranyl pyrophosphate synthase has evolved from geranylgeranyl diphosphate synthase through gene duplication and functional divergence [13]. This evolutionary relationship explains the structural similarities between the enzymes while highlighting the specific adaptations that enable geranyl pyrophosphate synthase to produce the shorter geranyl pyrophosphate product required for monoterpene biosynthesis.

Reversed-Phase High-Performance Liquid Chromatography with Pulsed Amperometric Detection

The development of reversed-phase high-performance liquid chromatography with pulsed amperometric detection represents a significant advancement in albiflorin quantification. Research has demonstrated that optimal chromatographic separation is achieved using 10% acetonitrile in 5 millimolar sodium phosphate buffer at pH 3.0 as the eluent system [1] [2]. This methodology achieves complete separation of albiflorin from paeoniflorin through a post-column delivery system that enables detection under alkaline conditions.

The optimized chromatographic conditions yield exceptional analytical performance metrics. The limit of detection reaches 0.10 nanograms (signal-to-noise ratio = 3), while the limit of quantification achieves 0.35 nanograms (signal-to-noise ratio = 10) [1] [2]. The linear regression analysis demonstrates outstanding correlation with coefficients of 0.9995 across concentration ranges between 0.035 and 100 micrograms per milliliter [1] [2].

Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography

The integration of solid-phase extraction preprocessing with high-performance liquid chromatography has proven effective for biological matrix analysis. Investigators have successfully employed Extract-Clean cartridges for sample preparation, followed by chromatographic analysis on reversed-phase C18 columns using acetonitrile-0.03% formic acid (17:83 volume/volume) mobile phase with ultraviolet detection at 230 nanometers [3].

This methodology demonstrates robust analytical characteristics with linear ranges of 29-1450 nanograms per milliliter for albiflorin quantification [3]. The precision parameters show intra-day and inter-day relative standard deviations of ≤10.49%, while mean recovery reaches 89.75% [3]. The limit of quantification stands at 29 nanograms per milliliter, establishing this approach as suitable for pharmacokinetic studies [3].

High-Performance Liquid Chromatography with Photodiode Array Detection

Advanced chromatographic methodology utilizing photodiode array detection has been developed for simultaneous multi-component analysis in traditional herbal preparations. The optimized system employs a Gemini C18 column at 40°C with gradient elution using 1.0% aqueous acetic acid and acetonitrile containing 1.0% acetic acid [4].

The validation parameters demonstrate exceptional linearity with correlation coefficients exceeding 0.9998 across different concentration ranges [4]. For albiflorin specifically, the linear range spans 0.94-30.00 micrograms per milliliter with a regression equation of Y = 8,070.68x - 1,989.45 [4]. The limit of detection and limit of quantification are established at 0.235 and 0.783 micrograms per milliliter, respectively [4].

Precision and accuracy assessments reveal intra-day accuracy ranging from 97.32-106.66% and inter-day accuracy from 96.77-107.43% [4]. Recovery studies demonstrate values between 91.47-102.62% with relative standard deviations less than 4.5% [4].

Mass Spectrometric Techniques: Liquid Chromatography-Tandem Mass Spectrometry and Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry Fragmentation Patterns

Liquid Chromatography-Tandem Mass Spectrometry Methodology

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for albiflorin quantification due to its superior sensitivity and specificity. The optimized methodology employs Zorbax SB-C18 analytical columns (150 × 2.1 millimeters × 5 micrometers) with 0.1% formic acid-acetonitrile (70:30, volume/volume) mobile phase [5] [6].

Detection is performed using multiple reaction monitoring mode with electrospray ionization in positive ion mode. The total run time is 3.0 minutes between injections, providing rapid analytical throughput [5] [6]. Calibration curves demonstrate linearity over ranges of 1-1000 nanograms per milliliter for albiflorin with correlation coefficients exceeding 0.999 [5] [6].

Validation parameters establish overall precision and accuracy better than 15% for all quality control concentrations [5] [6]. Mean recovery values reach 87.7% for albiflorin, confirming the reliability of the extraction and analytical procedures [5] [6].

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry

Enhanced analytical performance is achieved through ultra-high performance liquid chromatography-tandem mass spectrometry utilizing Shim-pack XR-ODS C18 columns (75 × 3.0 millimeters, 2.2 micrometers) with gradient elution employing water containing 0.1% formic acid and acetonitrile at 0.4 milliliters per minute flow rate [7].

The mass spectrometric detection employs 3200 QTRAP mass spectrometry equipped with electrospray ionization source in negative ionization mode. Multiple reaction monitoring monitors the fragmentation of m/z 525.2→121.0 for albiflorin [7]. The methodology demonstrates excellent linearity (r>0.9977) over concentration ranges from 5-2500 nanograms per milliliter [7].

Precision and accuracy validation reveals intra-day and inter-day relative standard deviations within 11.8% and accuracy ranging from -9.4% to 9.1% [7]. The lower limit of quantification is established at 5 nanograms per milliliter [7].

Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry Fragmentation Patterns

Matrix-assisted laser desorption/ionization-tandem mass spectrometry provides unique insights into albiflorin fragmentation patterns and ionization efficiency. Investigations utilizing 500 scans per spectrum demonstrate that albiflorin and paeoniflorin are both observed at m/z 503 as sodium adducts [8] [9] [10].

The fragmentation analysis reveals distinct patterns for these functional isomers. Albiflorin exhibits higher ionization efficiency for sodium adducts compared to paeoniflorin, attributed to the carboxylic ester group having higher affinity for sodium ions than the acetal group [8] [9] [10]. This phenomenon is explained by the carbonyl oxygen being negatively polarized, allowing it to function as a Lewis base [8] [9] [10].

Product ion spectra demonstrate that fragmentations of ester parts are influenced by neighboring hydroxyl groups [8] [9] [10]. The precursor ion at m/z 503 produces fragment ions at m/z 121 and 327 through collision-induced dissociation [8] [9] [10].

Electrospray Ionization Mass Spectrometry Fragmentation

Electrospray ionization tandem mass spectrometry studies reveal specific fragmentation pathways for albiflorin. The precursor ion at m/z 479 [M+H]+ undergoes fragmentation to produce characteristic product ions at m/z 121 and 77 [11]. This fragmentation pattern differs from paeoniflorin, which produces fragment ions at m/z 121 and 327 [11], enabling differentiation between these isomeric compounds.

Advanced computational studies utilizing density functional theory calculations have elucidated the dehydration ability of albiflorin aglycones by calculating activation energies [12] [13]. These investigations provide mechanistic understanding of the unique dehydration phenomenon of benzoylalbiflorin compared to benzoylpaeoniflorin derivatives [12] [13].

Validation Parameters: Sensitivity, Specificity, and Linearity

Sensitivity Assessment

Sensitivity evaluation across multiple analytical platforms demonstrates varying limits of detection and quantification depending on the detection methodology employed. Matrix-assisted laser desorption/ionization and electrospray ionization methods provide exceptional sensitivity with limits of detection reaching 0.10 nanograms for albiflorin [1] [2].

High-performance anion-exchange chromatography with pulsed amperometric detection achieves remarkable sensitivity with albiflorin detection limits of 5 picograms (signal-to-noise ratio = 3) [14]. This methodology employs Amberlite XAD-2 sorbent for solid-phase extraction to remove interfering sugars and enable selective glycoside determination [14].

Liquid chromatography-tandem mass spectrometry platforms demonstrate limits of quantification ranging from 0.5 to 5 nanograms per milliliter depending on the specific instrumentation and sample matrix [5] [6] [7] [15]. These values establish the methods as suitable for pharmacokinetic studies where low-level detection is critical.

Specificity and Selectivity Evaluation

Specificity assessment involves comprehensive evaluation of endogenous interference and matrix effects. Liquid chromatography-tandem mass spectrometry methods demonstrate superior specificity through multiple reaction monitoring that eliminates potential interferents [5] [6] [7].

Chromatographic separation specificity is evaluated by analyzing blank plasma samples from multiple sources to examine interference at retention times of target analytes [15]. Studies confirm no significant interference from endogenous components at the retention times of albiflorin and internal standards [15].

Matrix effect evaluations compare post-extracted plasma standard responses with neat standard sample responses at identical concentrations to assess ionization suppression or enhancement [15]. These studies establish the reliability of quantitative measurements in complex biological matrices.

Linearity and Range Determination

Linearity assessment encompasses comprehensive evaluation of calibration curve characteristics across analytically relevant concentration ranges. High-performance liquid chromatography methods demonstrate correlation coefficients consistently exceeding 0.999 over concentration ranges spanning two to three orders of magnitude [1] [2] [4].

Regression equation analysis for albiflorin quantification reveals Y = 8,070.68x - 1,989.45 with correlation coefficient of 0.9999 using photodiode array detection [4]. The linear range of 0.94-30.00 micrograms per milliliter provides adequate coverage for typical sample concentrations [4].

Liquid chromatography-tandem mass spectrometry platforms establish linearity over ranges of 1-1000 nanograms per milliliter with correlation coefficients exceeding 0.999 [5] [6]. Ultra-high performance methods extend the linear range to 5-2500 nanograms per milliliter while maintaining correlation coefficients above 0.9977 [7].

Precision evaluation through intra-day and inter-day studies demonstrates relative standard deviations consistently below 15% across all validated concentration levels [5] [4] [6] [7]. Accuracy assessments reveal bias values within ±15% of nominal concentrations, confirming the reliability of quantitative measurements [5] [4] [6] [7].

Recovery studies across multiple analytical platforms demonstrate values ranging from 87.7% to 102.9% depending on the extraction methodology and sample matrix [3] [5] [4] [6] [16]. These recovery values establish the efficiency of sample preparation procedures and confirm the absence of significant matrix-induced losses.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Wang QS, Gao T, Cui YL, Gao LN, Jiang HL. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities. Pharm Biol. 2014 Mar 19. [Epub ahead of print] PubMed PMID: 24646307.

3: Yan Y, Chai CZ, Wang DW, Wu J, Xiao HH, Huo LX, Zhu DN, Yu BY. Simultaneous determination of puerarin, daidzin, daidzein, paeoniflorin, albiflorin, liquiritin and liquiritigenin in rat plasma and its application to a pharmacokinetic study of Ge-Gen Decoction by a liquid chromatography-electrospray ionization-tandem mass spectrometry. J Pharm Biomed Anal. 2014 Jul;95:76-84. doi: 10.1016/j.jpba.2014.02.013. Epub 2014 Mar 2. PubMed PMID: 24637051.

4: Zhang JJ, Huang YF, Wang LL, Li W, Wang JX, Wang C, Qu SS. [Comparative study on effects of blood enriching on mouse model of blood deficiency syndrome induced by compound method of bleeding, starved feeding and exhausting of Paeoniae Radix Alba and Paeoniae Radix Rubra, paeoniflorin and albiflorin]. Zhongguo Zhong Yao Za Zhi. 2013 Oct;38(19):3358-62. Chinese. PubMed PMID: 24422408.

5: Suh KS, Choi EM, Lee YS, Kim YS. Protective effect of albiflorin against oxidative-stress-mediated toxicity in osteoblast-like MC3T3-E1 cells. Fitoterapia. 2013 Sep;89:33-41. doi: 10.1016/j.fitote.2013.05.016. Epub 2013 May 23. PubMed PMID: 23707745.

6: Wang D, Tan QR, Zhang ZJ. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells. J Mol Neurosci. 2013 Oct;51(2):581-90. doi: 10.1007/s12031-013-0031-7. Epub 2013 May 22. PubMed PMID: 23695964.

7: Morinaga O, Lu Z, Lin L, Uto T, Sangmalee S, Putalun W, Tanaka H, Shoyama Y. Detection of paeoniflorin and albiflorin by immunostaining technique using anti-paeoniflorin monoclonal antibody. Phytochem Anal. 2013 Feb;24(2):124-8. doi: 10.1002/pca.2389. Epub 2012 Jul 11. PubMed PMID: 22782934.

8: Wang R, Peng X, Wang L, Tan B, Liu J, Feng Y, Yang S. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography. J Sep Sci. 2012 Aug;35(15):1985-92. doi: 10.1002/jssc.201200120. Epub 2012 Jun 5. PubMed PMID: 22674837.

9: Seo CS, Lee MY, Lim HS, Kim SJ, Ha H, Lee JA, Shin HK. Determination of 5-hydroxymethyl-2-furfural, albiflorin, paeoniflorin, liquiritin, ferulic acid, nodakenin, and glycyrrhizin by HPLC-PDA, and evaluation of the cytotoxicity of Palmul-tang, a traditional Korean herbal medicine. Arch Pharm Res. 2012 Jan;35(1):101-8. doi: 10.1007/s12272-012-0111-1. Epub 2012 Feb 2. PubMed PMID: 22297748.

10: Xu W, Zhou L, Ma X, Chen Y, Qin B, Zhai X, You S. Therapeutic effects of combination of paeoniflorin and albiflorin from Paeonia radix on radiation and chemotherapy-induced myelosuppression in mice and rabbits. Asian Pac J Cancer Prev. 2011;12(8):2031-7. PubMed PMID: 22292646.